molecular formula C14H17NO3 B8194586 Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate

Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B8194586
M. Wt: 247.29 g/mol
InChI Key: BKCUJRUBSQTDSQ-NSHDSACASA-N
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Description

Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of benzyl alcohol with (3S)-3-methyl-4-oxopiperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium under reflux conditions.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) at room temperature.

Major Products Formed

    Oxidation: Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylic acid.

    Reduction: Benzyl (3S)-3-methyl-4-hydroxypiperidine-1-carboxylate.

    Substitution: Benzyl azide derivatives.

Mechanism of Action

The mechanism of action of Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group in the compound can undergo hydrolysis to release the active piperidine derivative, which then interacts with the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S)-3-methyl-4-hydroxypiperidine-1-carboxylate
  • Benzyl (3S)-3-methyl-4-aminopiperidine-1-carboxylate
  • Benzyl (3S)-3-methyl-4-oxopiperidine-1-sulfonate

Uniqueness

Benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and stability compared to its hydroxyl and amino counterparts. This uniqueness makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

benzyl (3S)-3-methyl-4-oxopiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCUJRUBSQTDSQ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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